An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine: Structure, Properties, and Potential
An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine: Structure, Properties, and Potential
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic framework due to its presence in a multitude of clinically significant pharmaceuticals.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] This guide focuses on a specific, yet less-chartered, derivative: 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine .
While extensive literature exists for the broader benzimidazole class, this particular molecule remains relatively unexplored in publicly accessible databases. Therefore, this document serves as a detailed technical guide constructed from established principles of organic chemistry, spectroscopic analysis of analogous structures, and the known biological profiles of related compounds. The information herein is intended to provide researchers, scientists, and drug development professionals with a robust foundation for the synthesis, characterization, and potential exploration of this novel chemical entity. We will delve into its chemical architecture, predicted physicochemical properties, a plausible synthetic route with detailed protocols, and an inferred biological and pharmacological profile.
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine features a central benzimidazole ring system substituted at the 2-position with a 2-aminopropane group. This tertiary amine moiety introduces a chiral center and a basic nitrogen atom, which are expected to significantly influence the molecule's solubility, receptor-binding capabilities, and overall pharmacokinetic profile.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine. These values are computationally derived and serve as a valuable starting point for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 2 |
| pKa (most basic) | ~9.5 (predicted for the primary amine) |
| Polar Surface Area | 54.7 Ų |
Synthesis and Characterization
A reliable and efficient synthesis of 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine can be envisioned through the well-established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6]
Proposed Synthetic Pathway
Caption: Proposed one-pot synthesis of 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine.
Experimental Protocol: Synthesis
Objective: To synthesize 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine via the condensation of o-phenylenediamine and 2-amino-2-methylpropanoic acid.
Materials:
-
o-Phenylenediamine
-
2-Amino-2-methylpropanoic acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric Acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 eq) and 2-amino-2-methylpropanoic acid (1.2 eq).
-
Slowly add polyphosphoric acid (PPA) as a condensing agent and solvent, with stirring. Alternatively, 4M hydrochloric acid can be used, followed by heating under reflux.[4]
-
Heat the reaction mixture at 160°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. The structure of the purified compound should be confirmed by NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the chemical structure and known spectral characteristics of benzimidazole and amine moieties.[7][8][9][10]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | Benzimidazole N-H |
| ~7.5 - 7.6 | m | 2H | Ar-H (H4, H7) |
| ~7.1 - 7.2 | m | 2H | Ar-H (H5, H6) |
| ~2.0 - 2.5 | br s | 2H | -NH₂ |
| ~1.6 | s | 6H | 2 x -CH₃ |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C2 (imidazole) |
| ~143, ~135 | C3a, C7a (imidazole) |
| ~122 | C5, C6 (benzene) |
| ~115 | C4, C7 (benzene) |
| ~55 | C(CH₃)₂ |
| ~28 | -CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary amine (-NH₂) |
| 3300 - 3100 | N-H stretch | Benzimidazole N-H |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2950 | C-H stretch | Aliphatic C-H |
| ~1620 | C=N stretch | Imidazole |
| 1650 - 1580 | N-H bend | Primary amine (-NH₂) |
| 1480 - 1440 | C=C stretch | Aromatic |
Mass Spectrometry (Predicted)
The electron impact mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 175. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and cleavage of the C-C bond adjacent to the benzimidazole ring.
Potential Biological and Pharmacological Profile
While no specific biological data for 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine has been reported, the benzimidazole scaffold is a well-established pharmacophore.[1][2] Derivatives have demonstrated a wide range of activities, offering insights into the potential therapeutic applications of this novel compound.
Anticipated Biological Activities
-
Anticancer: Many benzimidazole derivatives exhibit anticancer properties by inhibiting tubulin polymerization, a critical process for cell division.[3][4] The structural similarity to purines also allows some derivatives to interfere with DNA replication and repair mechanisms.
-
Antimicrobial: The benzimidazole core is present in several antifungal and anthelmintic drugs.[5] The mechanism often involves disruption of microtubule synthesis in the pathogen.
-
Antiviral: Certain benzimidazole derivatives have shown efficacy against a range of viruses by inhibiting viral replication enzymes.[6]
-
Anti-inflammatory: Some benzimidazoles can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]
Potential Mechanism of Action: Tubulin Polymerization Inhibition
A plausible mechanism of action, given the prevalence of this activity among benzimidazoles, is the inhibition of tubulin polymerization. This would disrupt microtubule formation, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Caption: A potential mechanism of action involving the inhibition of tubulin polymerization.
Safety and Handling
Specific toxicity data for 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine is not available. However, as with any novel chemical compound, appropriate safety precautions should be taken. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact. A material safety data sheet (MSDS) should be consulted if available from a commercial supplier.
Conclusion and Future Directions
2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine represents an intriguing yet understudied molecule within the medicinally significant benzimidazole class. This guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and its potential biological activities based on established chemical principles and data from analogous compounds.
Future research should focus on the successful synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines, microbial strains, and viral assays would be a logical next step to elucidate its true therapeutic potential. Structure-activity relationship (SAR) studies involving modifications of the 2-aminopropane moiety could further optimize its biological activity and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.
References
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Oriental Journal of Chemistry. (n.d.). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Retrieved from [Link]
- Patel, M., et al. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Indian Chemical Society.
- Deshmukh, P. V., & Kulkarni, A. D. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Asian Journal of Pharmacy and Technology.
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Oriental Journal of Chemistry. (2021). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Retrieved from [Link]
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Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
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PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Retrieved from [Link]
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Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. Retrieved from [Link]
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IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
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